N-(3-acetamidophenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
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Overview
Description
This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives can be complex and depends on the specific substituents present in the molecule. There are numerous methods for the synthesis of pyrimidines .Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrimidine core, with various substituents attached at specific positions. The nature and position of these substituents can greatly influence the properties and potential biological activity of the compound .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. Pyrimidines can undergo a variety of reactions, including substitutions, additions, and ring-opening reactions .Scientific Research Applications
Heterocyclic Compound Synthesis
The synthesis and characterization of novel heterocyclic compounds derived from pyrimidine, pyrazole, and thieno[2,3-d]pyrimidine frameworks are significant. These compounds have been explored for their potential as anti-inflammatory, analgesic, and antimicrobial agents. For instance, compounds synthesized from visnaginone and khellinone derivatives showed considerable COX-2 selectivity, suggesting their potential as anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activity
New heterocyclic compounds incorporating antipyrine moiety have been synthesized and evaluated for their antimicrobial activities. This research underscores the importance of novel synthetic routes in discovering potential antimicrobial agents, highlighting the versatility of heterocyclic chemistries in contributing to pharmaceutical applications (Bondock, Rabie, Etman, & Fadda, 2008).
Electrochromic and Thermally Stable Polymers
The development of novel aromatic polyamides and polyimides featuring distinctive structural units for use in electrochromic devices and materials requiring high thermal stability is a notable application. These materials demonstrate promising electrochromic properties and thermal stability, indicating their potential in advanced electronic and material science applications (Chang & Liou, 2008).
Catalysis
Pyridodipyrimidines, serving as NAD(P)+ models, have been synthesized and utilized in the autorecycling oxidation of alcohols. This research highlights the application of such compounds in catalysis, offering insights into the development of more efficient and sustainable chemical processes (Yoneda, Yamato, & Ono, 1981).
Mechanism of Action
Target of Action
The primary targets of STK979182 are currently under investigation. It is known that pyrimidine derivatives, which stk979182 is a part of, have a wide range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Mode of Action
The structure-activity relationship (sar) of pyrimidines has been studied and it was found that most of the activity was due to the substitution of mono or di chlorine at the r1 position of the phenyl ring .
Biochemical Pathways
Pyrimidines are known to have anti-inflammatory effects attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Pharmacokinetics
The pharmacokinetics of STK979182, including its absorption, distribution, metabolism, and excretion (ADME) properties, are currently under investigation. Its degree of lipophilicity, i.e., the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells .
Properties
IUPAC Name |
N-(3-acetamidophenyl)-1,3-dimethyl-2,4-dioxo-7-propylpyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4/c1-5-9-25-16(11-15-18(25)23(3)20(29)24(4)19(15)28)17(27)22-14-8-6-7-13(10-14)21-12(2)26/h6-8,10-11H,5,9H2,1-4H3,(H,21,26)(H,22,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGKIYZCLYVPAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)NC3=CC=CC(=C3)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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